Cas no 38696-04-7 (2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline)

2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a 3,5-dimethylpyrazole moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and coordination chemistry. The compound exhibits potential as a ligand for transition metal complexes due to the nitrogen-rich framework, which can facilitate catalytic applications. Its rigid aromatic system enhances stability, while the pyrazole group offers tunable reactivity. The product is of interest in pharmaceutical and materials research, particularly for designing bioactive molecules or functional materials. High purity and well-defined structural characteristics ensure reproducibility in experimental and industrial applications.
2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline structure
38696-04-7 structure
商品名:2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
CAS番号:38696-04-7
MF:C14H13N3
メガワット:223.273122549057
CID:5554336

2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline 化学的及び物理的性質

名前と識別子

    • 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
    • Quinoline, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-
    • インチ: 1S/C14H13N3/c1-10-9-11(2)17(16-10)14-8-7-12-5-3-4-6-13(12)15-14/h3-9H,1-2H3
    • InChIKey: NFKMSOIIAKQLBZ-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=CC=2)C=CC=1N1C(C)=CC(C)=N1

2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1142-6975-5mg
2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
38696-04-7 90%+
5mg
$69.0 2023-07-05
Life Chemicals
F1142-6975-4mg
2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
38696-04-7 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F1142-6975-20μmol
2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
38696-04-7 90%+
20μl
$79.0 2023-07-05
Life Chemicals
F1142-6975-10mg
2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
38696-04-7 90%+
10mg
$79.0 2023-07-05
Life Chemicals
F1142-6975-2μmol
2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
38696-04-7 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F1142-6975-10μmol
2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
38696-04-7 90%+
10μl
$69.0 2023-07-05
Life Chemicals
F1142-6975-15mg
2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
38696-04-7 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F1142-6975-50mg
2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
38696-04-7 90%+
50mg
$160.0 2023-07-05
Life Chemicals
F1142-6975-40mg
2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
38696-04-7 90%+
40mg
$140.0 2023-07-05
Life Chemicals
F1142-6975-20mg
2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
38696-04-7 90%+
20mg
$99.0 2023-07-05

2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolineに関する追加情報

Introduction to 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline (CAS No. 38696-04-7)

2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline, identified by the Chemical Abstracts Service Number (CAS No.) 38696-04-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of quinoline derivatives, which are well-known for their broad spectrum of biological activities and utility in drug development. The structural motif of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline combines the quinoline scaffold with a pyrazole ring, creating a molecule with unique electronic and steric properties that make it a promising candidate for further exploration in therapeutic applications.

The quinoline core is a well-established pharmacophore in medicinal chemistry, with several clinically used drugs derived from this scaffold exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of a 3,5-dimethyl-1H-pyrazole substituent into the quinoline structure introduces additional functional groups that can modulate the biological activity of the molecule. This modification can influence both the solubility and binding affinity of the compound to biological targets, making it an attractive scaffold for structure-activity relationship (SAR) studies.

In recent years, there has been a surge in research focused on developing novel small molecules for the treatment of various diseases. Among these diseases, cancer remains a major global health challenge. Quinoline derivatives have been extensively studied for their potential anticancer effects, and modifications to their structure have led to the discovery of several lead compounds. The 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline scaffold has shown promise in preclinical studies as a potential inhibitor of kinases and other enzymes involved in cancer cell proliferation and survival.

One of the most compelling aspects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline is its ability to interact with biological targets in a highly specific manner. The quinoline ring provides a hydrophobic pocket that can bind to aromatic residues in protein targets, while the pyrazole substituent can form hydrogen bonds with polar residues. This dual interaction mechanism enhances the binding affinity and selectivity of the compound. Furthermore, the 3,5-dimethyl groups on the pyrazole ring contribute to steric hindrance, which can prevent off-target interactions and reduce toxicity.

Recent advances in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules to biological targets with high accuracy. Molecular docking studies have been performed using 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline as a lead compound to identify potential binding sites on kinases such as EGFR (epidermal growth factor receptor), which is overexpressed in many cancers. These studies have revealed that the compound can bind to the ATP-binding pocket of these kinases, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation.

Additionally, 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline has been investigated for its potential antimicrobial properties. Quinoline derivatives have long been used as antimalarial agents due to their ability to interfere with heme metabolism in parasites. The introduction of a pyrazole moiety into the quinoline scaffold may enhance these properties by improving solubility and bioavailability. Preliminary studies have shown that 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline exhibits activity against several strains of bacteria and fungi, suggesting its potential as an alternative treatment for infectious diseases.

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyrazoles and quinoline derivatives under acidic or basic conditions. Advances in synthetic methodologies have enabled researchers to produce this compound more efficiently and on larger scales, facilitating further biological evaluation.

In conclusion,2-(3,5-dimethyl-1H-pyrazol-1-yloquinoline (CAS No. 38696-047) is a versatile heterocyclic compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for developing novel therapeutics targeting cancers and infectious diseases. Ongoing research efforts are focused on optimizing its synthesis and evaluating its biological activity both in vitro and in vivo. As our understanding of disease mechanisms continues to evolve,compounds like 2-(3,5-dimethyl-lH-pyrazol-l-yloquinoline will play an increasingly important role in shaping future treatments.

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